N-[(1-phenylpyrrolidin-2-yl)methyl]naphthalene-1-sulfonamide

Catalog No.
S2719858
CAS No.
1798030-22-4
M.F
C21H22N2O2S
M. Wt
366.48
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[(1-phenylpyrrolidin-2-yl)methyl]naphthalene-1-s...

CAS Number

1798030-22-4

Product Name

N-[(1-phenylpyrrolidin-2-yl)methyl]naphthalene-1-sulfonamide

IUPAC Name

N-[(1-phenylpyrrolidin-2-yl)methyl]naphthalene-1-sulfonamide

Molecular Formula

C21H22N2O2S

Molecular Weight

366.48

InChI

InChI=1S/C21H22N2O2S/c24-26(25,21-14-6-9-17-8-4-5-13-20(17)21)22-16-19-12-7-15-23(19)18-10-2-1-3-11-18/h1-6,8-11,13-14,19,22H,7,12,15-16H2

InChI Key

LLSWUBUQJUILNP-UHFFFAOYSA-N

SMILES

C1CC(N(C1)C2=CC=CC=C2)CNS(=O)(=O)C3=CC=CC4=CC=CC=C43

solubility

not available

N-[(1-phenylpyrrolidin-2-yl)methyl]naphthalene-1-sulfonamide is an organic compound characterized by its complex structure, which includes a naphthalene ring substituted with a sulfonamide group and a pyrrolidine ring attached to a phenyl group. Its molecular formula is C21H22N2O2SC_{21}H_{22}N_{2}O_{2}S . This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.

  • Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
  • Reduction: Reduction reactions can convert the sulfonamide group into an amine using lithium aluminum hydride.
  • Substitution: The compound can undergo nucleophilic substitution reactions with halogens, nitro groups, and alkyl groups under appropriate conditions .

The biological activity of N-[(1-phenylpyrrolidin-2-yl)methyl]naphthalene-1-sulfonamide is under investigation, particularly for its potential as a pharmacological agent. Research suggests that compounds containing pyrrolidine rings often exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound may provide specific interactions with biological macromolecules, such as proteins and enzymes .

The synthesis of N-[(1-phenylpyrrolidin-2-yl)methyl]naphthalene-1-sulfonamide typically involves several steps:

  • Formation of the Pyrrolidine Ring: This can be achieved through cyclization of appropriate precursors under acidic or basic conditions.
  • Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst.
  • Sulfonamide Formation: The final step involves the introduction of the sulfonamide group, which may be accomplished through reaction with sulfonyl chlorides .

N-[(1-phenylpyrrolidin-2-yl)methyl]naphthalene-1-sulfonamide has several applications:

  • Medicinal Chemistry: It is explored for its potential as a drug candidate targeting specific enzymes or receptors.
  • Materials Science: The compound's structural properties make it suitable for synthesizing advanced materials such as polymers and nanomaterials.
  • Biological Studies: It is used in research to explore interactions with biological macromolecules.
  • Industrial

Studies on the interactions of N-[(1-phenylpyrrolidin-2-yl)methyl]naphthalene-1-sulfonamide with biological targets are ongoing. Preliminary research indicates that the compound may interact with various enzymes and receptors, potentially influencing their activity. Understanding these interactions is crucial for evaluating its pharmacological potential .

Several compounds share structural similarities with N-[(1-phenylpyrrolidin-2-yl)methyl]naphthalene-1-sulfonamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1-(4-methylphenyl)pyrrolidinePyrrolidine ring with a methyl-substituted phenylExhibits distinct pharmacological profiles
N-(4-fluorophenyl)pyrrolidinePyrrolidine ring attached to a fluorinated phenylPotentially enhanced lipophilicity
N-(3-chlorophenyl)pyrrolidinePyrrolidine ring linked to a chlorinated phenylMay exhibit different reactivity due to chlorine
4-(dimethylamino)phenyl-naphthalene sulfonamideNaphthalene ring with dimethylamino substitutionEnhanced solubility and biological activity

These compounds are similar in that they contain pyrrolidine or naphthalene structures but differ in their substituents, which can significantly influence their biological activity and chemical reactivity.

XLogP3

4.5

Dates

Last modified: 08-16-2023

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